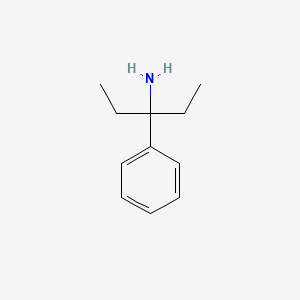

3-Phenylpentan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenylpentan-3-amine is a primary amino compound that belongs to the class of phenylalkylamines. It is characterized by the presence of an ethyl group and a phenyl group attached to the same carbon atom, making it a chiral molecule. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Phenylpentan-3-amine can be synthesized through several methods. One common approach involves the reduction of 1-phenyl-1-propanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 1-ethyl-1-phenylpropylamine often involves catalytic hydrogenation of the corresponding nitrile or oxime derivatives. This method is favored due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylpentan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed:

Oxidation: 1-Phenyl-1-propanone or 1-phenylpropanal.

Reduction: Secondary or tertiary amines.

Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

3-Phenylpentan-3-amine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions, including:

- Oxidation : Producing nitro compounds and amides.

- Reduction : Yielding secondary or tertiary amines.

- Substitution Reactions : Resulting in nitrophenyl derivatives and halogenated phenyl compounds.

The ability to modify the amine group facilitates the synthesis of a range of derivatives that can be tailored for specific applications.

Biological Applications

Biocatalytic Processes

Research has indicated that this compound can be utilized in biocatalytic processes, particularly through the action of amine dehydrogenases (AmDHs). These enzymes can efficiently convert carbonyl compounds into amines, showcasing high stereoselectivity. For instance, studies have demonstrated that specific AmDHs can convert substituted phenylacetones into their corresponding amines with excellent yields and enantiomeric purity .

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been investigated for its potential effects on neurotransmitter systems, particularly dopamine and norepinephrine release. This suggests possible stimulant properties that could be beneficial for treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Narcolepsy

Moreover, its interactions with specific receptors may modulate their activity, although detailed mechanisms remain to be elucidated.

Pharmacological Insights

Vasorelaxant Activity

Recent studies have highlighted the vasorelaxant properties of this compound analogues. For example, a study demonstrated that a related compound could induce relaxation in rat aorta without blocking alpha-adrenoceptors or relying on endothelial function . This finding opens avenues for developing new treatments for cardiovascular conditions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Yield/Selectivity |

|---|---|---|

| Oxidation | Nitro compounds, amides | High |

| Reduction | Secondary/tertiary amines | Moderate to high |

| Substitution | Nitrophenyl derivatives | Variable |

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Phenyl group at the third carbon | Potential stimulant effects |

| N-(1-Pentyl)-N-(2-methylphenyl)amine | Different alkyl and aryl substituents | Varies in pharmacological effects |

| 2-Methyl-2-phenylpentan-3-amine | Methyl group substitution | Exhibits stimulant effects similar to amphetamines |

Case Studies

-

Enzymatic Synthesis of Amines :

A study utilized Bb-PhAmDH to convert phenylacetone derivatives into corresponding amines with over 93% conversion rates within 48 hours, demonstrating the efficiency of biocatalysts in synthesizing amine compounds . -

Vasorelaxation Studies :

Research on FK70 (a derivative of this compound) showed significant vasorelaxant effects in rat models, indicating its potential therapeutic use in managing hypertension .

Wirkmechanismus

The mechanism of action of 1-ethyl-1-phenylpropylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpropan-1-amine: A primary amino compound with similar structural features but lacking the ethyl group.

Phenylpropanolamine: A compound with a hydroxyl group instead of an ethyl group, known for its use as a decongestant and appetite suppressant

Uniqueness: 3-Phenylpentan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer |

30568-46-8 |

|---|---|

Molekularformel |

C11H17N |

Molekulargewicht |

163.26 g/mol |

IUPAC-Name |

3-phenylpentan-3-amine |

InChI |

InChI=1S/C11H17N/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4,12H2,1-2H3 |

InChI-Schlüssel |

JOGPHRRMASCZSC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)(C1=CC=CC=C1)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.